molecular formula C8H10BrN B154595 4-Bromo-N,N-dimethylaniline CAS No. 586-77-6

4-Bromo-N,N-dimethylaniline

Cat. No.: B154595
CAS No.: 586-77-6
M. Wt: 200.08 g/mol
InChI Key: XYZWMVYYUIMRIZ-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a bromine atom is attached to the para position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-N,N-dimethylaniline can be synthesized through several methods. One common method involves the bromination of N,N-dimethylaniline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .

Another method involves the reaction of 4-bromoaniline with dimethyl carbonate in the presence of a base such as sodium hydride. This method provides a straightforward route to the desired product with high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Scientific Research Applications

Synthetic Chemistry

Intermediate in Organic Synthesis:
4-Bromo-N,N-dimethylaniline is primarily used as an intermediate in the synthesis of more complex organic molecules. It is involved in the production of various pharmaceuticals, dyes, and agrochemicals. The compound can be synthesized through the halogenation of N,N-dimethylaniline using reagents such as thionyl bromide and thionyl chloride, which allows for regioselective substitution at the para position of the aromatic ring .

Biological Research

Biochemical Studies:
This compound has applications in biological research, particularly in studying enzyme interactions and metabolic pathways. For instance, it can be utilized as a probe in biochemical assays to investigate the effects of aromatic amines on biological systems .

Pharmacokinetic Investigations:
Research indicates that compounds similar to this compound can undergo metabolic transformations leading to various metabolites that may exhibit biological activity or toxicity. Studies have shown that aromatic amines can undergo N-hydroxylation, which is crucial for understanding their pharmacokinetics and potential toxicological effects .

Industrial Applications

Production of Dyes and Pigments:
this compound is used in the manufacturing of dyes and pigments due to its ability to undergo further chemical transformations that yield vibrant colors suitable for textiles and other materials .

Internal Standard in Analytical Chemistry:
The compound serves as an internal standard in analytical methods for determining iodine content in pharmaceuticals and food products. Its ability to provide reliable reference points enhances the accuracy of quantitative analyses .

Case Study 1: Enzyme Inhibition Studies

Research has documented the inhibition of cytochrome P450 enzymes by structurally related compounds, suggesting that this compound may similarly affect drug metabolism pathways. This could have implications for understanding drug interactions and toxicity profiles in pharmacological contexts .

Case Study 2: Toxicological Assessments

Toxicological studies have highlighted the acute toxicity of this compound, indicating harmful effects upon ingestion or dermal contact. These findings underscore the necessity for safety measures when handling this compound in laboratory and industrial settings .

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-dimethylaniline involves its interaction with various molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in electrophilic aromatic substitution reactions. The bromine atom can undergo nucleophilic substitution, forming reactive intermediates such as Grignard reagents. These intermediates can further react with electrophiles, leading to the formation of various products .

Biological Activity

4-Bromo-N,N-dimethylaniline (CAS No. 586-77-6) is a halogenated aromatic amine that has garnered attention due to its diverse applications in organic synthesis and its biological activity. This compound is characterized by its molecular formula C8H10BrNC_8H_{10}BrN and a molar mass of approximately 200.1 g/mol. Understanding its biological activity is crucial for assessing its safety and potential uses in pharmaceuticals and other industries.

Physical and Chemical Characteristics

PropertyValue
Molecular FormulaC₈H₁₀BrN
Molar Mass200.1 g/mol
Boiling Point264 °C
Melting Point53-56 °C
Density1.3218 g/cm³

Toxicological Profile

According to the Safety Data Sheet, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. The acute toxicity estimates are as follows:

  • Oral : 500mg/kg500\,mg/kg
  • Dermal : 1,100mg/kg1,100\,mg/kg
  • Inhalation : 1.5mg/L1.5\,mg/L (4 hours) .

Additionally, it causes skin irritation and serious eye irritation but is not classified as a respiratory or skin sensitizer, nor is it considered mutagenic or carcinogenic .

Antimicrobial Properties

Research has indicated that halogenated anilines, including this compound, exhibit antimicrobial activity against various pathogens. A study demonstrated that compounds with bromine substitution showed enhanced activity against specific bacterial strains compared to their non-brominated counterparts .

The mechanism by which this compound exerts its biological effects may involve the disruption of cellular membranes or interference with metabolic pathways in microorganisms. This disruption can lead to cell lysis or inhibition of growth.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of several anilines, including this compound, against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100μg/mL100\,\mu g/mL, suggesting potential for development as an antibacterial agent .
  • Photochemical Reactions : In photochemical studies, this compound was used in electron donor-acceptor reactions demonstrating its utility in synthetic organic chemistry, particularly in the formation of complex organic molecules .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the impact of this compound on mammalian cell lines. Results indicated that while the compound exhibits some cytotoxic effects at high concentrations, it does not significantly affect cell viability at lower concentrations typical of therapeutic applications .

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its reactivity allows for selective bromination and other functional group transformations that are valuable in synthetic pathways .

Synthesis Pathways

The synthesis of halogenated anilines typically involves the bromination of N,N-dimethylaniline using brominating agents such as thionyl bromide. This reaction has been shown to yield high selectivity for the para position, producing predominantly this compound .

Q & A

Basic Research Questions

Q. How can the synthesis of 4-Bromo-N,N-dimethylaniline be optimized for high yield and purity?

  • Methodological Answer : The compound can be synthesized via bromination of N,N-dimethylaniline using thionyl bromide (SOBr₂) under controlled conditions. For example, treatment of N,N-dimethylaniline N-oxide with SOBr₂ yields this compound in 90% efficiency. Key parameters include reaction temperature (ambient to 40°C), solvent choice (CH₂Cl₂), and stoichiometric control. Post-synthesis purification via column chromatography and characterization using 1H NMR^1\text{H NMR} (δ 7.30 ppm, d, J=9.1HzJ = 9.1 \, \text{Hz}) and HRMS ([M+H]⁺: 200.0075) ensures purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR^1\text{H NMR}: Distinct signals at δ 7.30 (d, aromatic H) and δ 2.92 (s, N-methyl groups) confirm substitution patterns .
  • Cyclic Voltammetry (CV): Used to study redox behavior, e.g., oxidation peaks at +1.2 V vs. Ag/AgCl in acetonitrile (0.1 M Bu₄NBF₄) .
  • HRMS: Validates molecular weight (200.08 g/mol) and isotopic patterns for bromine .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) due to its irritant properties (H315, H319). Work in a fume hood to avoid inhalation (H332). Store away from oxidizing agents, and dispose via hazardous waste protocols. Safety data sheets (SDS) recommend emergency measures like rinsing eyes with water for 15 minutes upon exposure .

Advanced Research Questions

Q. How does the bromination of N,N-dimethylaniline under acidic conditions affect regioselectivity?

  • Methodological Answer : In sulfuric acid with Ag₂SO₄, bromination yields 60% 3-bromo and 20% 4-bromo isomers. The para preference is attributed to partial dissociation of the anilinium ion, enabling electrophilic attack. Contrastingly, non-acidic brominating agents (e.g., Br₂/pyridine) favor para substitution due to steric and electronic effects of the dimethylamino group. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What mechanistic insights explain the oxidative dehalogenation of this compound in electrochemical studies?

  • Methodological Answer : Cyclic voltammetry reveals a two-step process: (1) oxidation of the aromatic ring generates a radical cation, and (2) bromide elimination forms a dimer via C–C coupling. Chronoamperometric data (Fig. 3) show current decay consistent with an EC (electron transfer followed by chemical reaction) mechanism. Concentration-dependent peak current ratios (e.g., 1.0 at 1 mM vs. lower at 10 mM) suggest competing pathways at higher concentrations .

Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : It serves as an arylating agent in Pd-catalyzed N-arylations. For example, coupling with amino acid tert-butyl esters (e.g., glycine derivatives) under Pd(OAc)₂/XPhos catalysis forms N-aryl peptides. Optimized conditions include toluene at 100°C, 12 hr, and K₃PO₄ as base. The electron-rich aryl group enhances peptide stability for oxidative coupling with aminooxy groups .

Q. Can computational methods predict the reactivity of this compound derivatives?

  • Methodological Answer : Yes. Hartree-Fock (HF) and DFT (B3LYP/6-31G(d)) calculations model vibrational frequencies, NMR shifts, and molecular electrostatic potentials (MEP). For example, MEP maps identify nucleophilic sites (e.g., bromine for SNAr reactions). Frontier molecular orbital (FMO) analysis predicts charge-transfer interactions in photochemical applications .

Q. How do contradictory data on bromination regioselectivity inform reaction design?

  • Methodological Answer : Discrepancies arise from reaction media (acidic vs. neutral) and brominating agents. For instance, H₂SO₄/Ag₂SO₄ favors meta/para mixtures, while pyridine/Br₂ yields para dominance. Researchers must control protonation states (anilinium vs. free amine) and employ kinetic vs. thermodynamic conditions. Contrasting results highlight the need for mechanistic validation via isotopic labeling or in-situ spectroscopy .

Properties

IUPAC Name

4-bromo-N,N-dimethylaniline
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InChI

InChI=1S/C8H10BrN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XYZWMVYYUIMRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10BrN
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DSSTOX Substance ID

DTXSID2060414
Record name N,N-Dimethyl-p-bromoaniline
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Molecular Weight

200.08 g/mol
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Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS]
Record name 4-Bromo-N,N-dimethylaniline
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CAS No.

586-77-6
Record name 4-Bromo-N′,N′-dimethylaniline
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-N,N-dimethylaniline
4-Bromo-N,N-dimethylaniline
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4-Bromo-N,N-dimethylaniline

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